2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione
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Overview
Description
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione is a heterocyclic compound that contains both benzothiazole and thiazole moieties. These structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione typically involves the reaction of benzothiazole derivatives with thiazole compounds under specific conditions. One common method includes the use of diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions often require catalysts and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole-2-thiol: Shares the benzothiazole moiety and exhibits similar biological activities.
Thiazole Derivatives: Compounds like 2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles.
Uniqueness
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione is unique due to its combined benzothiazole and thiazole structures, which confer a distinct set of chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components .
Properties
CAS No. |
105584-16-5 |
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Molecular Formula |
C10H6N2O3S3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(1,2-benzothiazol-3-ylsulfanyl)-1,1-dioxo-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H6N2O3S3/c13-8-5-18(14,15)10(11-8)16-9-6-3-1-2-4-7(6)17-12-9/h1-4H,5H2 |
InChI Key |
CDKQZOYBRYZQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(S1(=O)=O)SC2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
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